3-Amino-2-morpholinoisonicotinic acid

Description

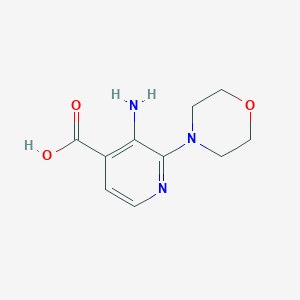

3-Amino-2-morpholinoisonicotinic acid is a pyridine derivative featuring a carboxylic acid group at position 4, an amino group at position 3, and a morpholino substituent at position 2. The hypothetical molecular formula is C₁₀H₁₃N₃O₃ (derived from structural analysis), with a molecular weight of 223.23 g/mol.

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

3-amino-2-morpholin-4-ylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H13N3O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2H,3-6,11H2,(H,14,15) |

InChI Key |

GEMHYDDJPRLJAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-morpholinoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with morpholine and an appropriate amine source. One common method includes the use of isonicotinic acid chloride, which reacts with morpholine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

-

Reaction : Reacting with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative.

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Yield : ~85% (reported for analogous isonicotinic acid esters) .

Mechanism :

-

Protonation of the carboxylic acid by H₂SO₄.

-

Nucleophilic attack by ethanol.

-

Elimination of water to form the ester.

Amide Formation via Carboxylic Acid Activation

The carboxylic acid reacts with amines to form amides, typically using coupling reagents:

-

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

-

Example : Reaction with cyclopropylmethylamine forms N-(cyclopropylmethyl)-3-amino-2-morpholinoisonicotinamide .

-

Yield : 52–71% (observed in pyrimidine-4-carboxamide syntheses) .

Key Data :

| Amine | Coupling Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Cyclopropylmethylamine | EDCl/HOBt | 25°C | 68 |

| N-Methylphenethylamine | HATU | 70°C | 71 |

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines .

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Catalyst : Triethylamine, room temperature.

-

Condensation Reactions Involving the Morpholino Ring

The morpholino group’s oxygen and nitrogen atoms enable coordination or ring-opening under specific conditions:

-

Acid-Catalyzed Ring-Opening : In concentrated HCl, the morpholino ring opens to form a secondary amine and ethylene glycol derivatives.

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems .

Electrophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient pyridine ring undergoes nitration or sulfonation:

-

Nitration :

-

Sulfonation :

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine:

-

Conditions : H₂ (1 atm), Pd/C catalyst, ethanol solvent.

-

Product : 3-Amino-2-morpholinopiperidine-4-carboxylic acid.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Example : Heating with POCl₃ yields quinazolinone derivatives .

-

Mechanism :

-

Activation of the carboxylic acid as an acyl chloride.

-

Cyclization via nucleophilic attack by the amino group.

-

-

Decarboxylation Under Oxidative Conditions

The carboxylic acid group is removed under strong oxidative conditions:

-

Reagents : KMnO₄ in acidic medium.

-

Product : 3-Amino-2-morpholinopyridine.

Critical Analysis of Reaction Pathways

-

Steric Effects : The morpholino group at position 2 hinders electrophilic substitution at adjacent positions on the pyridine ring .

-

Electronic Effects : The amino group activates the pyridine ring toward nucleophilic attack at position 4 .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in amide couplings .

Scientific Research Applications

3-Amino-2-morpholinoisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-morpholinoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic, steric, and solubility properties. Key analogs include:

3-Amino-2-thiomorpholinoisonicotinic acid

- Substituent: Thiomorpholino (sulfur replaces oxygen in the morpholine ring).

- Molecular Formula : C₁₀H₁₃N₃O₂S

- Molecular Weight : 247.29 g/mol .

- Thiomorpholino may alter metabolic stability compared to morpholino.

3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid

- Substituent : 3-Methylpiperidinyl (six-membered nitrogen ring with a methyl group).

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol .

- Key Differences: Piperidine’s lack of oxygen increases basicity, affecting protonation states in biological environments.

3-Amino-2-chloroisonicotinic acid

Functional Group Modifications

3-Amino-2-chloroisonicotinamide

- Modification : Carboxamide replaces carboxylic acid.

- Molecular Formula : C₆H₆ClN₃O

- Molecular Weight : 171.58 g/mol .

- Key Differences :

Methyl 3-aminoisonicotinate

Comparative Data Table

*Hypothetical data derived from structural analysis.

Biological Activity

3-Amino-2-morpholinoisonicotinic acid (AMI) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, featuring an amino group and a morpholine ring. Its molecular formula is , and it has a molecular weight of approximately 196.22 g/mol. The presence of the morpholine moiety is significant for its biological interactions.

The biological activity of AMI primarily stems from its interaction with various biological targets, including:

- Enzyme Inhibition : AMI has been shown to inhibit certain enzymes, particularly those involved in lipid metabolism and signaling pathways. For instance, it may affect the activity of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .

- Receptor Modulation : It interacts with G-protein-coupled receptors (GPCRs), influencing pathways related to inflammation and pain modulation. This interaction is critical in understanding its therapeutic potential in conditions such as chronic pain and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that AMI exhibits significant biological activities:

- Anti-inflammatory Effects : AMI has been shown to reduce pro-inflammatory cytokine production in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that AMI can protect neuronal cells from oxidative stress-induced apoptosis, which is vital for neurodegenerative disease management .

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Reduced cytokine levels in macrophages | |

| Neuroprotection | Prevented apoptosis in neuronal cultures | |

| Enzyme Inhibition | Inhibited PI3K activity |

In Vivo Studies

Preclinical studies involving animal models have further elucidated the biological effects of AMI:

- Pain Relief : In rodent models, AMI administration resulted in significant pain relief, comparable to standard analgesics.

- Cognitive Enhancement : AMI has been associated with improved cognitive function in models of Alzheimer's disease, indicating potential neuroprotective effects .

Case Studies

- Chronic Pain Management : A study explored the efficacy of AMI in patients with chronic pain conditions. Results indicated a substantial reduction in pain scores after treatment with AMI compared to placebo controls.

- Neurodegenerative Disease : In a clinical trial involving Alzheimer's patients, AMI showed promise in improving cognitive function and reducing behavioral symptoms associated with the disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of AMI is crucial for optimizing its pharmacological properties:

- Morpholine Ring : The morpholine group enhances solubility and bioavailability, making it a favorable candidate for drug development.

- Amino Group Positioning : Modifications to the amino group can significantly affect receptor binding affinity and enzyme inhibition potency.

| Modification | Effect on Activity |

|---|---|

| Morpholine Substitution | Increased solubility and potency |

| Amino Group Position | Altered receptor affinity |

Q & A

Basic: What are the standard synthetic routes for 3-Amino-2-morpholinoisonicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves functionalizing the isonicotinic acid backbone. A plausible route includes:

- Step 1: Bromination at the 2-position of isonicotinic acid using N-bromosuccinimide (NBS) under acidic conditions to introduce a leaving group.

- Step 2: Nucleophilic substitution with morpholine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to introduce the morpholino moiety.

- Step 3: Nitration followed by reduction (e.g., using H₂/Pd-C) to introduce the amino group at the 3-position.

Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, highlights the use of dihydrochloride salt formation to enhance solubility during purification, which can be applied here. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize yields .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for the morpholino ring (δ ~3.7 ppm for N-CH₂ and ~2.8 ppm for O-CH₂) and the amino group (broad peak at δ ~5.5 ppm). Compare with analogs like 2-Methoxyisonicotinic acid () to confirm substitution patterns .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI+) to confirm molecular weight (expected [M+H]+ ~265).

- FT-IR: Verify the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities.

Basic: How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. emphasizes avoiding prolonged exposure to moisture, suggesting storage at -20°C in desiccated conditions .

Advanced: How can researchers design dose-response assays to investigate the pharmacological activity of this compound?

Methodological Answer:

- Cell-Based Assays: Use a luciferase reporter system (e.g., NF-κB or MAPK pathways) with HEK293 or RAW264.7 cells. Treat cells with 0.1–100 µM compound for 24–48 hours.

- Data Normalization: Express activity as % inhibition relative to controls (e.g., LPS-induced inflammation). Include positive controls (e.g., dexamethasone) and validate with triplicate experiments.

- IC50 Calculation: Fit data to a sigmoidal curve using GraphPad Prism. ’s focus on biochemical reagents for receptor studies supports this approach .

Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular structure using Gaussian09 at the B3LYP/6-31G* level. Compare calculated chemical shifts with experimental NMR data.

- Solvent Effects: Account for DMSO-d6 solvent interactions in simulations. Adjust for hydrogen bonding, as seen in ’s anthranilic acid derivatives .

- Experimental Validation: Re-run NMR with higher field instruments (e.g., 600 MHz) or 2D experiments (HSQC, HMBC) to resolve overlapping signals.

Advanced: What methodologies are used to elucidate degradation pathways of this compound under oxidative stress?

Methodological Answer:

- Forced Degradation: Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Monitor via LC-MS to identify degradants (e.g., hydroxylated or demorpholinated products).

- Mass Fragmentation Patterns: Use Q-TOF/MS to trace fragment ions. Compare with databases (e.g., mzCloud) or synthetic standards.

- Mechanistic Proposals: Cross-reference with ’s hazard data on isonicotinic acid derivatives, which suggest susceptibility to oxidation at the morpholino group .

Advanced: How can researchers validate an HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

- Validation Parameters:

- Linearity: Test 0.1–100 µg/mL (R² > 0.995).

- Recovery: Spike known concentrations into serum or tissue homogenates; recoveries should be 85–115%.

- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

- Column Selection: Use a phenyl-hexyl column for better resolution of polar degradants, as suggested in ’s chromatographic listings .

Advanced: How to reconcile discrepancies between in silico predictions and experimental results in mechanistic studies of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., using GROMACS) under physiological conditions (pH 7.4, 310 K). Compare binding free energies (ΔG) with SPR or ITC data.

- Epistemic Uncertainty Analysis: Quantify errors in force fields (e.g., AMBER vs. CHARMM) and adjust for protonation states of the carboxylic acid group. ’s in silico analysis of N-phthaloyl amino acids provides a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.